molecular formula C27H26ClO2P B3109678 (2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride CAS No. 174655-16-4

(2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride

Cat. No.: B3109678
CAS No.: 174655-16-4
M. Wt: 448.9 g/mol
InChI Key: OZUNQONRXLKOIP-UHFFFAOYSA-M
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Description

(2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride (CAS 174655-16-4) is a phosphonium salt with a molecular formula of C27H26ClO2P and a molecular weight of 448.9 g/mol . This compound is primarily valued in organic synthesis as a stable Wittig reagent. The Wittig reaction is a cornerstone method for the facile and specific conversion of carbonyl groups, notably ketones and aldehydes, into alkenes. This reagent features a 2,5-dimethoxybenzyl group, which upon reaction yields vinyl ether derivatives. These intermediates can be further hydrolyzed to synthesize various aldehydes, making this phosphonium salt a versatile building block for the construction of complex organic molecules, pharmaceuticals, and functional materials. The product is supplied with a guaranteed purity of 95% or higher . This chemical is intended for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for personal use .

Properties

IUPAC Name

(2,5-dimethoxyphenyl)methyl-triphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O2P.ClH/c1-28-23-18-19-27(29-2)22(20-23)21-30(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26;/h3-20H,21H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUNQONRXLKOIP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride typically involves the reaction of triphenylphosphine with 2,5-dimethoxybenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

    Wittig Reactions: It can be used as a Wittig reagent to form alkenes from aldehydes or ketones.

Common Reagents and Conditions

Common reagents used in reactions with (2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Wittig reaction, the major product would be an alkene, while in a substitution reaction, the product would be the corresponding substituted benzyl derivative .

Scientific Research Applications

Organic Synthesis

DMTPP is utilized in organic synthesis as a versatile reagent due to its ability to facilitate various chemical transformations. It serves as a phosphonium salt that can participate in nucleophilic substitutions and coupling reactions.

Key Applications:

  • Functional Group Interconversion: DMTPP can assist in the conversion of functional groups, allowing for the synthesis of complex organic molecules.
  • Heterocycle Synthesis: The compound has been employed in the formation of heterocycles, which are crucial in developing pharmaceuticals and agrochemicals.
  • Metal Complex Formation: DMTPP can form metal complexes that are useful in catalysis and material science applications.

Medicinal Chemistry

One of the most promising applications of DMTPP is in medicinal chemistry, particularly concerning its antiproliferative properties against cancer cells. The triphenylphosphonium (TPP) moiety enhances the selective delivery of drugs to mitochondria, leveraging the negative transmembrane potential characteristic of cancer cells.

Case Studies:

  • Anticancer Activity: Research has demonstrated that compounds conjugated with TPP exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives synthesized from natural allylpolyalkoxybenzenes showed enhanced antiproliferative activity when linked to TPP cations. These compounds were tested against human cancer cell lines using assays such as MTT and Click-iT-EdU, revealing promising results .
  • Mitochondrial Targeting: The TPP cation facilitates the preferential accumulation of therapeutic agents within mitochondria, which is particularly beneficial for targeting cancer cells that exhibit altered mitochondrial metabolism . This mechanism has been shown to improve the therapeutic index of several anticancer agents.

Structure-Activity Relationships

The effectiveness of DMTPP in drug development is also attributed to its structure-activity relationships (SAR). Variations in the linker length and structure between the TPP moiety and the pharmacophore significantly influence the biological activity of the resulting compounds.

Research Findings:

  • Studies have indicated that increasing the hydrophobicity of the linker enhances cellular uptake and mitochondrial targeting . For example, TPP conjugates with longer carbon chains demonstrated improved cytotoxicity against melanoma cells.
  • The design of TPP-based conjugates has led to a new class of selective 5-HT2A receptor agonists, showcasing potential therapeutic effects for psychiatric disorders .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Organic SynthesisFunctional group interconversion; heterocycle synthesis
Medicinal ChemistryAnticancer activity; mitochondrial targeting
Structure-Activity StudiesInfluence of linker length on activity

Mechanism of Action

The mechanism of action of (2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound reactive in substitution and Wittig reactions. The 2,5-dimethoxybenzyl moiety can participate in electron-donating interactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on phosphonium salts with substituted benzyl groups, such as triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride () and 3,5-di-t-butyldimethylsilyloxybenziltriphenylphosphonium chloride (). Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties

Property (2,5-Dimethoxybenzyl)(triphenyl)phosphonium Chloride (Inferred) Triphenyl(3,4,5-trimethoxybenzyl)phosphonium Chloride 3,5-di-t-butyldimethylsilyloxybenziltriphenylphosphonium Chloride
Molecular Formula C₂₇H₂₆ClO₂P (estimated) C₂₈H₂₈ClO₃P C₃₅H₅₄ClO₂PSi₂ (estimated)
Molecular Weight ~456.9 g/mol (estimated) 478.95 g/mol ~703.0 g/mol (estimated)
Substituent Positions 2,5-dimethoxybenzyl 3,4,5-trimethoxybenzyl 3,5-di-t-butyldimethylsilyloxybenzyl
Key Applications Potential Wittig reagent (inferred) Antifungal/anticancer chalcone synthesis via Wittig reactions Likely used in silyl-protected intermediates (inferred from substituents)
Crystallographic Data Not available Monoclinic P1 space group; a = 10.58 Å, b = 10.62 Å, c = 13.89 Å Not reported

Reactivity and Electronic Effects

  • Substituent Electron-Donating Effects: The 3,4,5-trimethoxybenzyl derivative () exhibits enhanced electron-donating capacity due to three methoxy groups, stabilizing the ylide intermediate in Wittig reactions.
  • Steric Considerations: The 3,5-di-t-butyldimethylsilyloxy derivative () introduces bulky silyl ether groups, which may hinder nucleophilic attack in ylide formation but improve solubility in nonpolar solvents.

Biological Activity

(2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride, a phosphonium salt, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and mitochondrial function. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis of (2,5-Dimethoxybenzyl)(triphenyl)phosphonium Chloride

The synthesis typically involves the reaction of 2,5-dimethoxybenzyl alcohol with triphenylphosphine in the presence of a chlorinating agent. The general reaction can be summarized as follows:

  • Preparation of Benzyl Chloride :
    • Dissolve 2,5-dimethoxybenzyl alcohol in a suitable solvent (e.g., diethyl ether).
    • Add thionyl chloride dropwise while stirring.
    • After completion, add water to hydrolyze excess thionyl chloride and extract the organic layer.
  • Formation of Phosphonium Salt :
    • Mix the resulting benzyl chloride with triphenylphosphine.
    • Heat the mixture under nitrogen atmosphere to promote the formation of the phosphonium salt.

Antiproliferative Effects

Research indicates that compounds containing triphenylphosphonium (TPP) moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In a study involving multiple human cancer cell lines (e.g., HST-116 colon cancer, A375 melanoma), TPP derivatives demonstrated IC50 values below 10 μM, indicating potent inhibitory effects on cell growth .
  • Mechanism of Action : The cytotoxicity is attributed to mitochondrial dysfunction induced by TPP cations. These compounds accumulate in mitochondria due to their hydrophobic nature, leading to impaired mitochondrial respiration and increased oxidative stress in cancer cells .

Selectivity Towards Cancer Cells

One notable characteristic of TPP derivatives is their selective toxicity towards cancer cells compared to non-malignant cells. For example:

  • Selectivity Ratio : In studies involving MCF-7 breast carcinoma cells versus non-malignant fibroblasts, TPP compounds exhibited significantly lower cytotoxicity against non-cancerous cells, suggesting a therapeutic window for potential clinical applications .

Case Studies

  • Study on Mitochondrial Bioenergetics : A series of experiments demonstrated that TPP derivatives with varying hydrophobicity affected mitochondrial bioenergetics differently. Compounds with longer alkyl chains showed enhanced cytotoxicity and greater disruption of mitochondrial functions .
  • Impact on DNA Synthesis : The introduction of polyalkoxybenzene moieties into TPP structures was shown to potentiate inhibition of DNA synthesis in cancer cells without causing developmental abnormalities in model organisms like sea urchins .

Data Summary

CompoundIC50 (μM)Cancer Cell Lines TestedNon-Malignant Cell Toxicity
TPP Derivative A<10HST-116, A375Low
Dodecyl-TPP250 nMMCF-75x lower than MCF-7

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing (2,5-dimethoxybenzyl)triphenylphosphonium chloride, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Synthesize the benzyl chloride precursor by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) in anhydrous ether at 0°C for 2 hours. Quench with water, extract with ether, and dry over MgSO₄ to obtain 2,5-dimethoxybenzyl chloride .
  • Step 2 : React the chloride with triphenylphosphine (PPh₃) in toluene under nitrogen at reflux (110°C) for 30 hours. Filter the precipitate and wash with petroleum ether to yield the phosphonium salt.
  • Key Factors : Excess PPh₃ (1.2–1.5 equiv.) improves conversion. Anhydrous conditions prevent hydrolysis, and inert gas purging minimizes oxidation .
    • Data Table :
ParameterOptimal ConditionYield Range
PPh₃ Equiv.1.2–1.580–90%
SolventToluene-
Reaction Time30 hours (reflux)-

Q. What purification strategies are recommended for isolating high-purity (2,5-dimethoxybenzyl)triphenylphosphonium chloride?

  • Methodology :

  • Crystallization : Use ethanol/water (3:1 v/v) to recrystallize the crude product. Slow cooling enhances crystal purity .
  • Column Chromatography : For trace impurities, employ silica gel with ethyl acetate/hexane (1:4) as eluent, though this is less common due to the compound’s polarity .
    • Analytical Validation : Confirm purity via ³¹P NMR (δ ~25 ppm for phosphonium salts) and HPLC (≥95% purity) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethoxybenzyl group influence reactivity in Wittig olefination?

  • Mechanistic Insight :

  • The 2,5-dimethoxy substituents donate electron density via resonance, stabilizing the ylide intermediate and increasing nucleophilicity. However, steric hindrance from the methoxy groups may reduce reaction rates with bulky aldehydes .
  • Experimental Design : Compare reaction kinetics with para-substituted benzaldehydes (e.g., p-nitro vs. p-methoxy) to isolate electronic vs. steric contributions .
    • Data Contradiction : Conflicting reports on ylide stability may arise from solvent polarity (e.g., THF vs. DMF). Use low-temperature ³¹P NMR to monitor ylide formation .

Q. How can crystallographic data resolve ambiguities in the conformational flexibility of the 2,5-dimethoxybenzyl group?

  • Methodology :

  • Perform single-crystal X-ray diffraction (XRD) to determine dihedral angles between the methoxy groups and the aromatic ring. For example, in analogous trimethoxy derivatives, O–C bond vectors deviate by 7–81° from the ring plane .
  • Software Tools : Refine structures using SHELXTL and validate with checkCIF. Hydrogen-bonding networks (e.g., Cl⁻⋯H–O interactions) can stabilize specific conformers .
    • Data Table :
CompoundDihedral Angle (O–C vs. Ring)Space Group
(3,4,5-Trimethoxybenzyl) analogue7°, 81°, 8°P1

Q. What strategies mitigate HCl retention in the phosphonium salt, which complicates downstream applications?

  • Problem-Solving :

  • Post-Synthesis Treatment : Stir the product in dry acetonitrile with molecular sieves (4Å) for 12 hours to adsorb residual HCl .
  • Alternative Synthesis : Use 2,5-dimethoxybenzyl bromide (if accessible) with AgCl to bypass HCl generation .
    • Validation : Monitor Cl⁻ content via ion chromatography or conductometric titration .

Methodological Guidelines for Data Interpretation

Q. How to address discrepancies in reported yields between lab-scale and scaled-up syntheses?

  • Root-Cause Analysis :

  • Heat Transfer : In large batches, inefficient heat dissipation during reflux may lead to side reactions (e.g., PPh₃ oxidation). Use jacketed reactors with precise temperature control .
  • Mixing Efficiency : Turbulent flow in continuous reactors improves mass transfer compared to batch setups .
    • Validation : Compare yields using identical analytical methods (e.g., gravimetric vs. NMR) to eliminate measurement bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride
Reactant of Route 2
(2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride

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